molecular formula C21H14BrN3O3 B10866182 5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

Cat. No.: B10866182
M. Wt: 436.3 g/mol
InChI Key: LZBFDEXAZTVRGZ-AWNIVKPZSA-N
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Description

N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE is a complex organic compound that features a combination of several functional groups, including a styryl group, an oxadiazole ring, a phenyl group, a bromine atom, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Styryl Group: The styryl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Synthesis of the 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving a hydrazide and a nitrile oxide.

    Coupling with the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Formation of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Final Coupling to Form the Target Compound: The final step involves coupling the previously synthesized intermediates to form N2-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~), and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

    Cyclization: Cyclization reactions often require acidic or basic conditions, as well as heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the styryl group could yield a carboxylic acid, while substitution of the bromine atom could yield a variety of functionalized derivatives.

Scientific Research Applications

N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers, dyes, and sensors.

Mechanism of Action

The mechanism of action of N2-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE can be compared with other similar compounds, such as:

    N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-CHLORO-2-FURAMIDE: This compound is similar in structure but contains a chlorine atom instead of a bromine atom. The presence of chlorine may affect the compound’s reactivity and properties.

    N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-IODO-2-FURAMIDE: This compound contains an iodine atom instead of a bromine atom. Iodine is larger and more polarizable than bromine, which may influence the compound’s behavior in chemical reactions.

    N~2~-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-FLUORO-2-FURAMIDE: This compound contains a fluorine atom instead of a bromine atom. Fluorine is highly electronegative and may significantly alter the compound’s electronic properties.

The uniqueness of N2-[4-(5-STYRYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-5-BROMO-2-FURAMIDE lies in its specific combination of functional groups, which can impart unique reactivity and properties compared to its analogs.

Properties

Molecular Formula

C21H14BrN3O3

Molecular Weight

436.3 g/mol

IUPAC Name

5-bromo-N-[4-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H14BrN3O3/c22-18-12-11-17(27-18)21(26)23-16-9-7-15(8-10-16)20-24-19(28-25-20)13-6-14-4-2-1-3-5-14/h1-13H,(H,23,26)/b13-6+

InChI Key

LZBFDEXAZTVRGZ-AWNIVKPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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